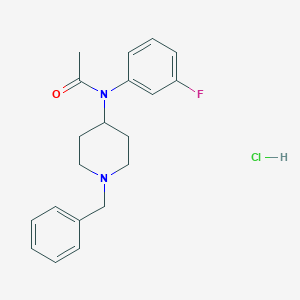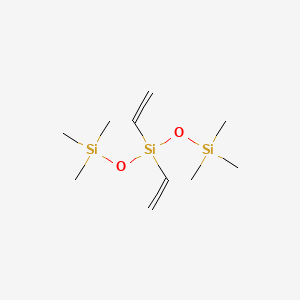
Trisiloxane, diethenylhexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisiloxane, diethenylhexamethyl- is a type of organosilicon compound that belongs to the family of trisiloxanes. These compounds are characterized by their unique molecular structure, which includes a silicon-oxygen backbone with organic groups attached to the silicon atoms. Trisiloxane, diethenylhexamethyl- is particularly notable for its applications in various fields due to its surface-active properties and chemical stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trisiloxane, diethenylhexamethyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows: [ \text{R}_3\text{SiH} + \text{CH}_2=\text{CH}_2 \rightarrow \text{R}_3\text{SiCH}_2\text{CH}_3 ] where R represents an organic group.
Industrial Production Methods: In industrial settings, the production of trisiloxane, diethenylhexamethyl- involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Trisiloxane, diethenylhexamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of silanols or siloxane bonds.
Reduction: Reduction reactions can convert silanols back to silanes.
Substitution: Involves the replacement of one group attached to silicon with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or organolithium compounds are employed under controlled conditions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce various organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Trisiloxane, diethenylhexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes due to its ability to reduce surface tension.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants with enhanced biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the formulation of personal care products .
Wirkmechanismus
The mechanism of action of trisiloxane, diethenylhexamethyl- primarily involves its interaction with surfaces and interfaces. The silicon-oxygen backbone provides flexibility and stability, while the organic groups attached to the silicon atoms contribute to its surface-active properties. These characteristics enable the compound to reduce surface tension and enhance wetting and spreading on various surfaces .
Vergleich Mit ähnlichen Verbindungen
Polysiloxanes: These compounds have a similar silicon-oxygen backbone but differ in the length and complexity of their organic groups.
Silicone Surfactants: Similar in their surface-active properties but may have different molecular structures and functionalities.
Hydrosilyl-functional Polysiloxanes: These compounds contain hydrosilane groups and are used in similar applications but have different reactivity and stability profiles .
Uniqueness: Trisiloxane, diethenylhexamethyl- is unique due to its specific combination of hydrophobic and hydrophilic properties, which make it highly effective as a surfactant and emulsifier. Its stability and reactivity also distinguish it from other similar compounds, making it valuable in a wide range of applications.
Eigenschaften
Molekularformel |
C10H24O2Si3 |
|---|---|
Molekulargewicht |
260.55 g/mol |
IUPAC-Name |
bis(ethenyl)-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C10H24O2Si3/c1-9-15(10-2,11-13(3,4)5)12-14(6,7)8/h9-10H,1-2H2,3-8H3 |
InChI-Schlüssel |
POPWUTFDMIFIRN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C=C)(C=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12353178.png)

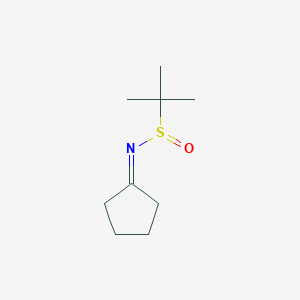

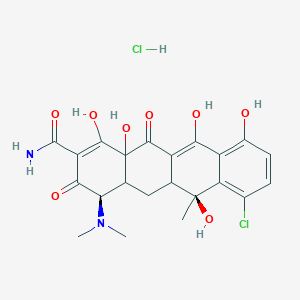
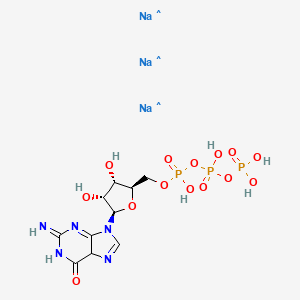
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)
![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)

